1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 5-phenyl-1,3,4-oxadiazol-2-yl methyl moiety. The oxadiazole ring is particularly significant due to its presence in various pharmacologically active compounds.
The compound can be synthesized through various chemical reactions involving piperazine and oxadiazole derivatives. It is not commonly found in nature but can be produced in laboratory settings for research purposes. Chemical suppliers such as Sigma-Aldrich and BLDpharm provide precursors and related compounds for synthesis.
1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is classified as:
The synthesis of 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves multi-step organic reactions. The general approach may include:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to monitor the progress and confirm the structure of intermediates and final products.
Key structural data includes:
The compound may undergo various chemical reactions typical for piperazine derivatives:
Reactions are generally carried out under controlled conditions using solvents such as dimethyl sulfoxide or acetonitrile. Reaction yields are optimized through varying temperatures and catalyst use.
The mechanism of action for 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is not fully elucidated but may involve:
Preliminary studies suggest potential activity in modulating serotonin or dopamine pathways, although specific data on its pharmacodynamics is limited.
Key physical properties include:
Relevant chemical properties include:
1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has potential applications in:
This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development, particularly within the context of neuropharmacology and medicinal applications.
The strategic integration of 1,3,4-oxadiazole and piperazine motifs represents a pioneering approach in modern drug discovery, aimed at overcoming antimicrobial resistance and enhancing pharmacological efficacy. These hybrids leverage the complementary properties of both heterocycles: The 1,3,4-oxadiazole ring serves as a metabolically stable bioisostere for ester and carboxylic acid groups, while the piperazine moiety introduces conformational flexibility and hydrogen bonding capacity crucial for target engagement [6] [10]. Such molecular frameworks exhibit tailored physicochemical profiles, including optimized logP values (typically 2.5–3.5) and balanced polar surface areas (35–45 Ų), enabling improved blood-brain barrier permeability and oral bioavailability compared to unitary heterocyclic systems [8]. The compound 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine exemplifies this design philosophy, incorporating halogenated aryl and phenyloxadiazole units to enhance target affinity and metabolic stability.
| Compound Substituents | logP | H-Bond Acceptors | H-Bond Donors | Polar Surface Area (Ų) | |
|---|---|---|---|---|---|
| 3-Chlorophenyl (R₁), Phenyl (R₂) | 3.20 | 4 | 0 | 37.41 | |
| 2-Chlorophenyl (R₁), Phenyl (R₂) | 3.18 | 4 | 0 | 37.41 | |
| Phenyl (R₁), 4-Fluorophenyl (R₂) | 2.95 | 4 | 0 | 37.41 | |
| Unsubstituted phenyl (R₁/R₂) | 2.70 | 4 | 0 | 37.41 | [8] |
1,3,4-Oxadiazoles emerged as pharmacologically relevant scaffolds in the 1950s–1960s following seminal synthetic methodologies involving hydrazide cyclization or diacylhydrazine dehydration [2] [6]. Their initial applications focused on antibacterial agents, exemplified by furamizole, which demonstrated efficacy against Gram-positive pathogens through membrane disruption mechanisms [6]. The 1990s witnessed strategic incorporation into neurological agents, with zibotentan (an endothelin antagonist) advancing to clinical trials for prostate cancer, validating the ring’s versatility beyond anti-infectives [6] [7]. Contemporary research (2015–present) has exploited 1,3,4-oxadiazoles as:
| Era | Representative Compound | Therapeutic Application | Synthetic Method | |
|---|---|---|---|---|
| 1950s | Furamizole | Antibacterial | Hydrazide-phosgene cyclization | |
| 1990s | Zibotentan | Anticancer (Phase III) | Diacylhydrazine dehydration | |
| 2010s | Norfloxacin-oxadiazole hybrids | MRSA infection | N-acylhydrazone oxidative cyclization | |
| 2020s | Schiff base-oxadiazoles | Antidiabetic (α-glucosidase inhibitors) | Condensation-cyclization | [2] [6] [10] |
Piperazine’s distinctive diamine architecture enables diverse binding modalities with biological targets, underpinning its prevalence in >20 FDA-approved drugs. The ring’s proton-accepting capability facilitates salt bridge formation with aspartate/glutamate residues in enzymes, while its axial-equatorial flexibility permits adaptive binding to conformational variants of G-protein-coupled receptors [3] [5]. Notable therapeutic applications include:
Hybridization with 1,3,4-oxadiazole amplifies these effects—electron-deficient oxadiazole enhances membrane penetration, while piperazine provides target specificity. For instance, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl linked to N-methylpiperazine exhibited 4-fold greater antimycobacterial potency than isoniazid by synergistic inhibition of InhA and KasA [2] [4].
| Therapeutic Area | Drug Example | Biological Target | Role of Piperazine | |
|---|---|---|---|---|
| Antiviral | Crixivan (Indinavir) | HIV-1 protease | Hydrogen bonding to catalytic residues | |
| Antipsychotic | Aripiprazole | Dopamine D₂ receptor | Conformational stabilization | |
| Antihistamine | Cetirizine | Histamine H₁ receptor | Ionic interaction with Asp¹⁰⁷ | |
| Antibacterial | Piperacillin | Penicillin-binding proteins | Solubility enhancement | [3] [5] [9] |
The target compound exemplifies structure-based optimization to achieve polypharmacology. Key design elements include:
Structure-activity relationship (SAR) studies of analogs reveal that:
| Compound Variation | Antibacterial MIC (µg/mL) E. coli | Antifungal MIC (µg/mL) C. albicans | DNA Gyrase Inhibition IC₅₀ (µM) | |
|---|---|---|---|---|
| 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine | 8.0 | 16.0 | 1.8 | |
| 1-(4-Chlorophenyl) analog | 18.5 | 32.0 | 3.5 | |
| 1-(2-Chlorophenyl) analog | 12.3 | 24.0 | 2.7 | |
| Piperazine replaced by piperidine | 42.0 | >64 | >10 | [4] [8] |
Docking studies predict dual binding modalities: The oxadiazole ring intercalates via π-π stacking with Phe⁵⁰⁰ of Staphylococcus DNA gyrase, while the protonated piperazine forms salt bridges with Asp⁷³⁷, explaining sub-µM inhibition in enzyme assays [2] [6]. This multitarget capability positions the compound as a prototype for combating co-resistant pathogens through simultaneous gyrase and efflux pump inhibition.
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5